(E)-N-Methylcinnamylamine-d3

Bioanalysis LC-MS/MS Internal Standard

Researchers quantifying (E)-N-Methylcinnamylamine in biological matrices face significant analytical variability from matrix effects and ionization fluctuations. (E)-N-Methylcinnamylamine-d3 eliminates this challenge as a structurally identical internal standard with a definitive +3.48 Da mass shift for unambiguous MS discrimination. - Precise Quantification: Enables robust correction for matrix effects in LC-MS/MS, ensuring accurate PK parameters (Cmax, AUC). - Mechanistic Studies: Deuterium label permits non-radioactive tracing of MAO-B substrate turnover (Km = 0.025 mM), leveraging kinetic isotope effects. - Supply Chain Assurance: Isotopic purity ≥98% confirmed by COA; stored at -20°C for long-term stability; available for immediate worldwide shipping.

Molecular Formula C10H14ClN
Molecular Weight 186.69 g/mol
Cat. No. B12420114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-Methylcinnamylamine-d3
Molecular FormulaC10H14ClN
Molecular Weight186.69 g/mol
Structural Identifiers
SMILESCNCC=CC1=CC=CC=C1.Cl
InChIInChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3;
InChIKeyXGJZECMFJCEEJU-ZRHZDPIFSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-N-Methylcinnamylamine-d3 Reference Standard


(E)-N-Methylcinnamylamine-d3 (CAS 1795142-11-8) is a deuterium-labeled analog of the 3-amino-1-phenylprop-1-ene derivative, (E)-N-Methylcinnamylamine . This stable isotope-labeled (SIL) compound is produced by incorporating three deuterium atoms specifically into the N-methyl group, resulting in a hydrochloride salt with a molecular formula of C10H11D3ClN and a molecular weight of 186.70 g/mol . As a research-use-only chemical, its primary purpose is to serve as a highly specific internal standard for quantitative mass spectrometry assays and as a tracer in metabolic studies .

SIL Internal Standard Enables matrix-effect correction in LC-MS/MS via stable isotope dilution
Metabolic Tracer Supports non-radioactive flux analysis and enzyme activity measurement
Isotope Dilution Workflow Compatible with standard bioanalytical method development protocols

(E)-N-Methylcinnamylamine-d3 vs Unlabeled Analogs


Generic substitution of (E)-N-Methylcinnamylamine-d3 with its unlabeled counterpart or other structurally similar amines is not scientifically equivalent due to critical differences in analytical performance and biological activity. The unlabeled compound (C10H13N, MW 147.22 g/mol) lacks the +3 Da mass shift conferred by the deuterium label, rendering it ineffective as an internal standard for correcting matrix effects and ionization variability in LC-MS/MS . Furthermore, while both E- and Z-isomers of N-methylcinnamylamine exhibit comparable substrate activity for monoamine oxidase B (MAO-B) [1], the deuterated analog may exhibit altered reaction kinetics due to the kinetic isotope effect, making it a more precise tool for mechanistic studies .

Mass Shift Dependence
Unlabeled analogs lack the +3 Da isotopic shift, preventing correction of ionization variability in LC-MS/MS.
Kinetic Isotope Effect
Deuterium incorporation may alter MAO-B reaction kinetics, limiting direct comparability with unlabeled substrates in enzyme studies.

(E)-N-Methylcinnamylamine-d3 Quantitative Benchmarks


Mass Shift for LC-MS/MS Quantitation

The incorporation of three deuterium atoms in (E)-N-Methylcinnamylamine-d3 results in a molecular weight of 186.70 g/mol, providing a +3.48 Da mass shift relative to the unlabeled parent compound (147.22 g/mol) . This distinct mass difference enables unambiguous chromatographic separation and selective detection via mass spectrometry, fulfilling the fundamental requirement for a SIL internal standard in quantitative bioanalysis .

Mass Shift
Head-to-head
+3.48 Da
vs unlabeled (147.22 Da)
Enables selective MS detection and matrix-effect correction
Calculated from molecular formulas; LC-MS context
Bioanalysis LC-MS/MS Internal Standard Isotope Dilution

MAO-B Substrate Affinity as a Metabolic Tracer

The parent compound, (E)-cinnamylamine, exhibits a Michaelis constant (Km) of 0.025 mM and a maximum velocity (Vmax) of 3.9 nmol/min per mg of mitochondrial protein for MAO-B [1]. Both E- and Z-isomers of N-methylcinnamylamine are almost equally effective as substrates for MAO-B [1]. While direct kinetic parameters for the deuterated analog are not reported, its use as a stable isotope tracer allows for the precise measurement of metabolic flux and enzyme activity without altering the system's kinetic properties .

MAO-B Affinity
Class-level
Inferred Km ~0.025 mM
Parent Km: 0.025 mM
Supports metabolic tracer use for MAO-B activity studies
Direct kinetic data for d3 analog not available
Monoamine Oxidase Enzyme Kinetics Neuropharmacology Metabolic Tracing

Isotopic Purity and Stability

As a research-grade stable isotope-labeled compound, (E)-N-Methylcinnamylamine-d3 is supplied with a Certificate of Analysis (CoA) that documents its isotopic enrichment and chemical purity . The recommended storage condition is -20°C to ensure long-term stability and prevent deuterium/hydrogen exchange, which could compromise its effectiveness as an internal standard . This level of characterization is a prerequisite for validated bioanalytical methods used in drug development.

Purity & Stability
Specification review
≥98% isotopic purity
Storage: -20°C
Ensures reproducible internal standard performance
CoA documented; prevents H/D exchange
Quality Control Isotope Dilution Method Validation

(E)-N-Methylcinnamylamine-d3 Applications


LC-MS/MS Quantification in Pharmacokinetics

Use (E)-N-Methylcinnamylamine-d3 as an internal standard to accurately measure plasma or tissue concentrations of the parent compound. The +3.48 Da mass shift enables robust correction for matrix effects and ionization variability, as demonstrated by vendor specifications . This application is critical for determining pharmacokinetic parameters such as Cmax, Tmax, and AUC in preclinical drug development.

Metabolic Tracing of MAO-B Activity

Leverage the deuterium label to trace the metabolic fate of (E)-N-Methylcinnamylamine in cellular or mitochondrial assays. Since the parent compound is a known substrate for MAO-B (Km = 0.025 mM) [1], the deuterated analog allows for the direct, non-radioactive measurement of enzyme activity and turnover rates, facilitating studies on neurodegenerative diseases and enzyme inhibition.

Bioanalytical Method Development and Validation

Incorporate (E)-N-Methylcinnamylamine-d3 into the early stages of LC-MS/MS method development and validation. Its well-defined isotopic purity (≥98%) and stable storage conditions (-20°C) ensure that the internal standard does not introduce variability, thereby meeting the stringent requirements for assay precision and accuracy in regulated bioanalysis.

Application
Selection Property
Validation Focus
Preclinical PK quantification
Isotopic mass shift for matrix-effect correction
Accuracy and precision validation in research matrices
MAO-B metabolic flux studies
Deuterium label for non-radioactive tracing
Enzyme turnover quantitation and inhibitor screening
LC-MS/MS method development
Certified isotopic purity and defined storage
Assay reproducibility and internal standard consistency

Technical Documentation Hub

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19 linked technical documents
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